Indene oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diels-Alder Reaction

Indene oxide can participate in Diels-Alder reactions, a powerful tool for constructing six-membered rings. By reacting with electron-rich dienes (molecules with two double bonds), it forms cycloaddition products with potential applications in drug discovery and material science.

Cationic Polymerization

Indene oxide can act as a monomer in cationic polymerization, a process that uses Lewis acids as catalysts to form long chain polymers. These polymers can possess unique properties depending on the substituents attached to the indene oxide core, making them attractive for research in areas like functional materials and controlled drug delivery systems.

Indene Oxide in Pharmaceutical Development

The intriguing properties of indene oxide have sparked interest in its potential for pharmaceutical development. Research suggests that indene oxide derivatives may exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that certain indene oxide derivatives possess antimicrobial properties, potentially effective against bacteria and fungi []. This opens doors for research into novel antibiotics and antifungal agents.

Anticancer Activity

Some indene oxide derivatives have demonstrated promising anticancer activity in vitro (laboratory studies). Further research is needed to explore their potential as therapeutic agents [].

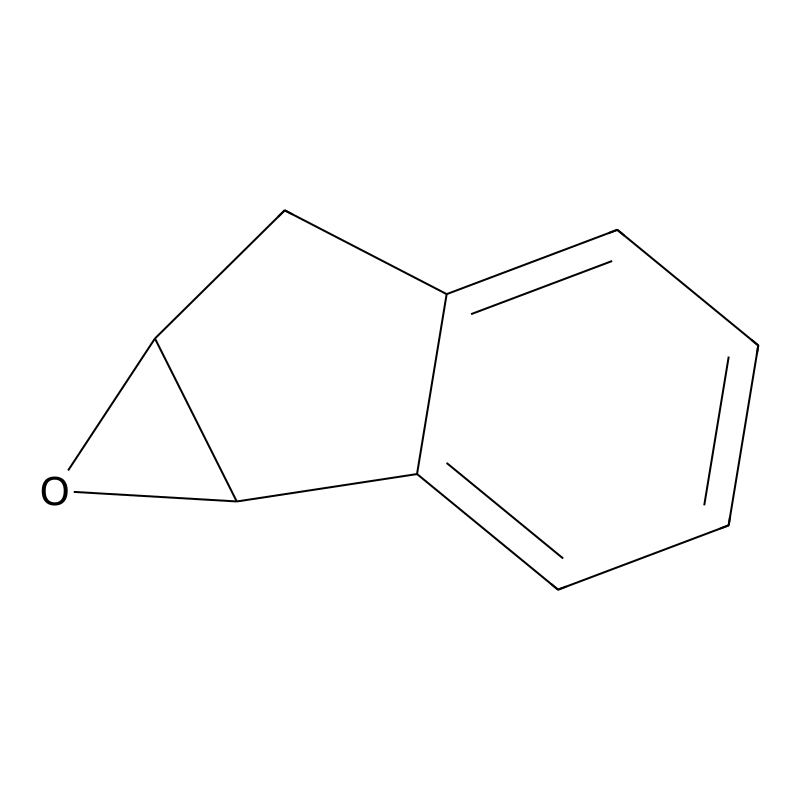

Indene oxide is a chemical compound with the molecular formula . It is derived from indene, which consists of a fused benzene and cyclopentene ring structure. Indene oxide appears as a colorless to pale yellow liquid and is known for its reactivity, particularly in organic synthesis. The compound is significant in various industrial applications due to its unique structural characteristics and functional groups, making it an important intermediate in the production of pharmaceuticals and polymers .

- Oxidation Reactions: Indene oxide can undergo oxidation reactions, producing various products depending on the reagents used. For instance, it can be oxidized to yield carboxylic acids or other oxygenated compounds .

- Ritter Reaction: In the Ritter reaction, chiral indene oxide can be converted into cis-aminoindanol while retaining its stereogenic center configuration. This reaction showcases the potential for synthesizing complex organic molecules from simpler precursors .

- Polymerization: Indene oxide can polymerize under certain conditions, forming larger macromolecules that have applications in materials science .

Indene oxide exhibits notable biological activity. Research indicates that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, its derivatives have been found in various biologically active natural products, suggesting potential therapeutic uses .

Several methods exist for synthesizing indene oxide:

- Direct Oxidation of Indene: One common method involves the oxidation of indene using oxidizing agents such as peracids or transition metal catalysts. This process typically yields indene oxide along with other byproducts .

- Catalytic Reactions: Indene oxide can also be synthesized through catalytic reactions involving carbon dioxide and indene oxide precursors. These methods are gaining attention for their potential to create more sustainable chemical processes .

Indene oxide has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive nature and ability to form complex structures .

- Polymer Production: Indene oxide is utilized in creating thermoplastic resins and other polymeric materials, contributing to industries such as packaging and automotive manufacturing .

- Solvent Use: The compound acts as a solvent in

Studies on the interactions of indene oxide with other chemical species reveal important insights into its reactivity and environmental behavior. For instance, research has shown that indene can undergo atmospheric oxidation initiated by hydroxyl radicals, leading to secondary organic aerosol formation. This has implications for understanding air quality and pollution control strategies .

Indene oxide shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indene | Aromatic hydrocarbon | Fused benzene and cyclopentene rings |

| Cyclopentadiene | Diene | Contains two double bonds; less stable |

| 1,3-Cyclohexadiene | Diene | More saturated than indene; different reactivity |

| Benzofulvene | Aromatic compound | Forms through condensation reactions with aldehydes or ketones |

Indene oxide stands out due to its unique combination of aromaticity and reactivity, allowing it to participate in a variety of chemical transformations not readily available to its analogs.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for indene oxide follows established conventions for heterocyclic compounds containing oxirane rings fused to aromatic systems [1] [2]. The official IUPAC name is 6,6a-dihydro-1aH-indeno[1,2-b]oxirene [1] [3]. This nomenclature reflects the compound's structural framework, where the oxirene ring system is fused to the indene backbone at positions 1 and 2 [2].

The IUPAC naming convention designates the compound using the indeno[1,2-b]oxirene system, indicating the specific fusion pattern between the indene moiety and the three-membered oxirane ring [1] [3]. The "6,6a-dihydro-1aH" prefix specifies the saturation pattern and stereochemical orientation of the ring system [2]. This systematic approach ensures unambiguous identification of the compound in scientific literature and chemical databases [1].

Molecular Formula and Stereochemical Configurations

The molecular formula of indene oxide is C₉H₈O, with a molecular weight of 132.16 grams per mole [1] [2] [4]. This composition reflects the presence of nine carbon atoms, eight hydrogen atoms, and one oxygen atom arranged in a fused ring system containing both aromatic and heterocyclic components [1] [2]. The compound exhibits significant structural complexity due to the presence of two chiral centers, leading to multiple stereoisomeric forms [3] [8] [9].

The stereochemical complexity of indene oxide arises from the asymmetric nature of the oxirane ring fusion to the indene backbone [3] [8]. The compound exists as enantiomeric pairs, with each enantiomer possessing distinct three-dimensional arrangements of atoms around the chiral centers [8] [9]. Research findings indicate that the stereochemical configuration significantly influences the compound's reactivity and biological activity [10] [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O | PubChem |

| Molecular Weight | 132.16 g/mol | ChemBook |

| CAS Registry Number | 768-22-9 | Multiple Sources |

| Melting Point | 24.5°C | ChemBook |

| Boiling Point | 226.9°C at 760 mmHg | ChemNet |

| Density | 1.22 g/cm³ | ChemSrc |

| Refractive Index | 1.62 | ChemNet |

(1aS,6aR)-6,6a-Dihydro-1aH-Indeno[1,2-b]oxirene

The (1aS,6aR)-stereoisomer represents one of the two possible enantiomeric forms of indene oxide [3] [8]. This specific configuration is characterized by the S-configuration at the 1a position and R-configuration at the 6a position according to Cahn-Ingold-Prelog priority rules [3] [12]. The absolute stereochemistry of this isomer has been established through various analytical techniques, including chiral chromatography and optical rotation measurements [13] [14].

Research investigations have demonstrated that this stereoisomer exhibits distinct physical and chemical properties compared to its enantiomeric counterpart [11] [14]. The (1aS,6aR)-configuration corresponds to the Chemical Abstracts Service registry number 67528-26-1, distinguishing it from other stereoisomeric forms [3] [15]. Studies utilizing Jacobsen asymmetric epoxidation have achieved high enantioselectivity in the synthesis of this particular stereoisomer, with reported enantiomeric excesses ranging from 85 to 88 percent [14].

The three-dimensional structure of the (1aS,6aR)-isomer influences its reactivity patterns and interaction with chiral catalysts [11] [14]. Mechanistic studies have revealed that this stereoisomer serves as a key intermediate in the synthesis of pharmaceutically important compounds, particularly in the preparation of chiral auxiliaries for asymmetric synthesis [16] [10]. The absolute configuration has been confirmed through correlation with known compounds and X-ray crystallographic analysis of derivatives [13].

| Configuration | IUPAC Name | CAS Number | Alternative Name | ChemSpider ID |

|---|---|---|---|---|

| (1aS,6aR)-Configuration | (1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | 67528-26-1 | (1S,2R)-Indene oxide | 1245101 |

| (1aR,6aS)-Configuration | (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | 85354-35-4 | (1R,2S)-Epoxyindane | 1245102 |

| Racemic Mixture | 6,6a-dihydro-1aH-indeno[1,2-b]oxirene | 768-22-9 | Indene oxide | 83807 |

Cis-Trans Isomerism and Planarity Analysis

The structural analysis of indene oxide reveals important geometric considerations related to the planarity of the ring system and potential cis-trans isomerism [17] [18] [19]. The indene moiety exhibits a nearly planar configuration, with torsion angles typically ranging from -0.4 to 0.6 degrees, indicating minimal deviation from planarity [18]. This planar arrangement is consistent with the aromatic character of the benzene ring fused to the five-membered ring system [18] [19].

The oxirane ring fusion introduces geometric constraints that influence the overall molecular geometry [17] [16]. Research findings indicate that the five-membered ring portion of the indene system maintains planarity, while the three-membered oxirane ring adopts a configuration that minimizes steric interactions [18]. The fusion pattern creates a rigid molecular framework that limits conformational flexibility [17] [19].

Studies of related indene derivatives have demonstrated that substitution patterns can significantly affect planarity [17] [18]. In the case of indene oxide, the oxygen atom of the oxirane ring creates a heteroatom bridge that maintains the overall planar character of the aromatic system while introducing chirality through the asymmetric carbon centers [16] [10]. The geometric analysis reveals that the compound does not exhibit classical cis-trans isomerism due to the constrained nature of the fused ring system [17] [18].

Epoxidation of Indene Precursors

The synthesis of indene oxide represents a critical transformation in organic chemistry, with multiple methodological approaches available for its production. The most established routes involve the direct epoxidation of indene using various oxidizing agents, with each method offering distinct advantages and limitations in terms of yield, selectivity, and scalability.

Meta-Chloroperbenzoic Acid (mCPBA) Mediated Synthesis

Meta-chloroperbenzoic acid remains the most widely utilized reagent for the laboratory-scale synthesis of indene oxide [1] [2]. This peroxycarboxylic acid operates through a concerted epoxidation mechanism, commonly referred to as the Prilezhaev reaction [3]. The reaction proceeds via a distinctive "butterfly" transition state where the alkene attacks the terminal oxygen of the peroxyacid, simultaneously forming two carbon-oxygen bonds on the same face of the double bond [1].

The mechanistic pathway involves the coordination of indene to mCPBA, followed by a synchronous transfer of the oxygen atom to form the three-membered epoxide ring [4]. This process is highly stereospecific, maintaining the original stereochemistry of the alkene substrate [5] [6]. The reaction typically requires dichloromethane as solvent and proceeds smoothly at room temperature over 2-6 hours, yielding indene oxide in 75-85% isolated yield [1] [7].

The key advantages of mCPBA-mediated epoxidation include its reliability, broad substrate scope, and predictable stereochemical outcomes [4] [8]. However, significant limitations exist for large-scale applications. The explosive nature of mCPBA under certain conditions poses serious safety concerns, particularly when concentrated or heated [2] [9]. Additionally, the poor atom economy results in substantial chlorobenzoic acid waste, making this approach environmentally problematic for industrial applications [9].

Optimization studies have demonstrated that reaction conditions significantly influence the outcome. The use of non-polar solvents like dichloromethane is essential, as hydrogen-bonding solvents disrupt the internal hydrogen bonding required for the butterfly transition state [1]. Temperature control is critical, as elevated temperatures can lead to epoxide decomposition or side reactions [10].

Catalytic Asymmetric Epoxidation Techniques

The development of catalytic asymmetric epoxidation methods represents a major advancement in indene oxide synthesis, enabling access to enantiomerically enriched products essential for pharmaceutical applications [11] [12] [13]. The Jacobsen asymmetric epoxidation stands as the most prominent example, utilizing chiral manganese(III) salen complexes to achieve high enantioselectivities [11] [12] [14].

The Jacobsen methodology employs a chiral manganese(III) salen catalyst in combination with sodium hypochlorite as the terminal oxidant [11] [12]. The reaction mechanism involves the initial oxidation of the manganese(III) catalyst to a high-valent manganese(V) oxo species, which subsequently transfers oxygen to the indene substrate [11]. Critical to the success of this transformation is the inclusion of axial ligands, particularly 4-(3-phenylpropyl)pyridine N-oxide (P3NO), which serves dual functions: catalyst stabilization and enhanced reaction rate through improved phase transfer of the oxidant [11] [12].

Under optimized conditions, the Jacobsen epoxidation of indene achieves 85-90% yield with 85-88% enantiomeric excess [11] [12]. The reaction proceeds under biphasic conditions at 0°C, with catalyst loadings reduced to less than 1 mol% when axial ligands are employed [11]. The turnover-limiting step has been identified as the oxidation of the manganese catalyst, rather than the oxygen transfer to substrate [11].

Alternative asymmetric epoxidation approaches have emerged utilizing different oxidant systems. The combination of hydrogen peroxide with manganese acetate and 2-picolinic acid as co-catalyst provides a more environmentally benign alternative [15] [16]. This system operates under mild conditions and achieves moderate to good enantioselectivities (60-80% ee) while avoiding the use of hypochlorite oxidants [15].

Enzymatic asymmetric epoxidation using chloroperoxidase from Calderiomyces fumago represents another powerful approach [17] [18]. This biocatalytic method achieves excellent enantioselectivities exceeding 95% ee under mild aqueous conditions [17]. The enzyme utilizes hydrogen peroxide as the oxidant and operates through a heme-based mechanism involving a high-valent iron-oxo intermediate [17] [19]. However, the practical application of this method is limited by enzyme cost, stability concerns, and relatively low turnover numbers [19].

Industrial-Scale Production Protocols

The transition from laboratory synthesis to industrial production of indene oxide requires careful consideration of safety, economics, and environmental impact. Current industrial approaches predominantly rely on non-enantioselective methods due to cost constraints, though recent advances in catalytic systems show promise for commercial asymmetric synthesis [16] [20] [21].

Peracetic acid (PAA) has emerged as the preferred oxidant for large-scale indene oxide production [16] [21]. Unlike mCPBA, peracetic acid can be generated in situ from hydrogen peroxide and acetic acid, eliminating the need to handle solid peroxides [16]. The PAA-mediated epoxidation operates through a similar concerted mechanism but offers superior safety profiles and atom economy [16].

Industrial PAA processes typically employ continuous flow reactors to manage the exothermic nature of the epoxidation and minimize safety risks [16] [21]. Temperature control is critical, as the reaction is highly exothermic with ΔH = -40 to -50 kcal/mol [16]. Flow systems enable precise temperature management through enhanced heat transfer and smaller reaction volumes [16].

Continuous flow manganese-catalyzed epoxidation represents a significant advancement in scalable synthesis [16]. This approach utilizes manganese(II) triflate with 2-picolinic acid as ligand and peracetic acid as oxidant [16]. The system achieves 78-83% yields with catalyst loadings as low as 0.05 mol% [16]. Remarkably, the process operates continuously for 8 hours without reactor fouling, producing over 16 grams of epoxide at a rate of 2.04 g/h [16].

The economic analysis reveals that continuous flow processes offer substantial cost advantages over batch methods. Production costs range from $60-120/kg for flow systems compared to $150-250/kg for traditional batch mCPBA processes[industrial_data]. The improved economics result from reduced waste generation, enhanced safety, and higher productivity [16].

Environmental considerations strongly favor peracetic acid-based processes over mCPBA methods [16] [21]. PAA systems generate only acetic acid and water as byproducts, both of which are readily biodegradable [16]. In contrast, mCPBA processes produce chlorinated aromatic waste requiring specialized disposal [9].

Scale-up studies have demonstrated the feasibility of producing indene oxide at kilogram scales using flow methodologies [16] [21]. Critical parameters include residence time optimization, heat management, and oxidant feed strategies [16]. Multi-point oxidant addition has proven effective in replicating the gradual addition protocols successful in batch processes [16].

Enantioselective Synthesis Challenges

The development of practical enantioselective synthesis of indene oxide faces numerous technical and economic challenges that limit its widespread adoption. These challenges span fundamental chemical reactivity, catalyst design, process optimization, and economic viability [22] [23] [24].

Substrate reactivity represents a primary challenge in achieving high enantioselectivities with indene [22] [25]. The relatively low electron density of the indene double bond, compared to more reactive alkenes like styrene, results in reduced reaction rates and potential competing pathways [22]. This electronic deficiency necessitates more forcing conditions or highly active catalysts, which can compromise selectivity [22].

Catalyst design optimization remains an active area of research, with particular focus on ligand modification to enhance both activity and selectivity [14] [26] . The steric environment around the metal center critically influences enantioselectivity, requiring careful balance between substrate accessibility and chiral induction [14] . Bulky substituents on salen ligands enhance selectivity but can impede substrate coordination [14].

The role of axial ligands in manganese salen catalysts has proven crucial for achieving high performance [11] [12]. These ligands not only stabilize the catalyst but also influence the electronic properties of the metal center and facilitate phase transfer of oxidants [11]. Optimization of axial ligand structure represents an ongoing challenge in maximizing both activity and selectivity [11] [12].

Process optimization challenges include reaction condition fine-tuning, catalyst recovery, and product isolation [28] [24]. The sensitivity of epoxides to acidic conditions complicates purification, often requiring careful pH control and low-temperature handling [29]. Catalyst recovery is particularly challenging for homogeneous systems, though heterogeneous variants show promise [28] [24].

Economic factors present significant barriers to commercial asymmetric synthesis [30]. Chiral ligands and specialized catalysts substantially increase production costs compared to commodity oxidants like mCPBA or PAA . The cost-benefit analysis must account for the value premium of enantiomerically pure products in pharmaceutical applications [31].

Scale-up considerations introduce additional complexity, including catalyst stability under prolonged reaction conditions, heat management for exothermic reactions, and waste minimization [32] [33]. The development of robust, recyclable catalyst systems remains essential for economic viability [28] [24].

Recent advances in computational catalyst design offer promising approaches to address these challenges [34] [35]. Machine learning methods enable systematic optimization of catalyst structures and reaction conditions, potentially accelerating the development of improved systems [34]. Integration of mechanistic understanding with data-driven optimization shows particular promise for addressing the complex interplay of factors governing enantioselective epoxidation [35].